molecular formula C26H31NO B13096306 2,6-Di-tert-butyl-4-(diphenylamino)phenol

2,6-Di-tert-butyl-4-(diphenylamino)phenol

Cat. No.: B13096306
M. Wt: 373.5 g/mol
InChI Key: FVYOUGLYGAJTAC-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(diphenylamino)phenol is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two tert-butyl groups and a diphenylamino group attached to a phenolic ring. This compound is widely used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The resulting intermediate is then reacted with diphenylamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-tert-butyl-4-(diphenylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The tert-butyl and diphenylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-(diphenylamino)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-(diphenylamino)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and materials . The phenolic group plays a crucial role in this process by stabilizing the resulting radicals through resonance and steric hindrance provided by the tert-butyl groups.

Comparison with Similar Compounds

Uniqueness: 2,6-Di-tert-butyl-4-(diphenylamino)phenol stands out due to the presence of the diphenylamino group, which imparts unique electronic and steric properties. This makes it particularly effective in stabilizing free radicals and enhancing the stability of various formulations.

Properties

Molecular Formula

C26H31NO

Molecular Weight

373.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(N-phenylanilino)phenol

InChI

InChI=1S/C26H31NO/c1-25(2,3)22-17-21(18-23(24(22)28)26(4,5)6)27(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,28H,1-6H3

InChI Key

FVYOUGLYGAJTAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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